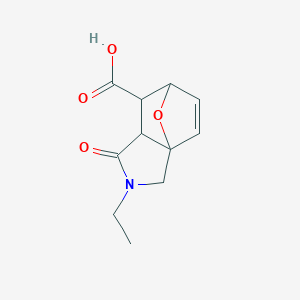

2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Description

Chemical Structure and Synthesis

2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS: 163035-51-6) is a bicyclic compound featuring a fused isoindole core with an epoxy bridge and a carboxylic acid substituent. Its synthesis typically involves the condensation of aryl or benzyl amines with furfural to form Schiff bases, followed by treatment with Grignard reagents (e.g., allyl magnesium bromide) to yield homoallylamines. Subsequent intramolecular Diels-Alder reactions (IMDAF) generate the epoxyisoindole scaffold .

Applications This compound serves as a precursor for heterocyclization into bioactive isoindoloquinolines and isoindolobenzazepines, which are relevant to medicinal chemistry .

Properties

IUPAC Name |

3-ethyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-2-12-5-11-4-3-6(16-11)7(10(14)15)8(11)9(12)13/h3-4,6-8H,2,5H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHCRRSFJZJEPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC23C=CC(O2)C(C3C1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389959 | |

| Record name | 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163035-51-6 | |

| Record name | 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Design and Starting Materials

The foundational approach involves constructing the tricyclic epoxyisoindole core through a Diels-Alder reaction. Maleic anhydride serves as the dienophile, reacting with a furan-derived diene precursor. For example, 4-amino-2-fluorophenol undergoes reductive amination with furan-2-carbaldehyde in dichloromethane, catalyzed by acetic acid and sodium triacetoxyborohydride, yielding a secondary amine intermediate.

Cyclization and Epoxide Formation

The amine intermediate reacts with maleic anhydride in tetrahydrofuran (THF) under reflux. This step induces a [4+2] cycloaddition, forming the oxa-bridged isoindole skeleton. After 6 hours, the reaction mixture is cooled, and diethyl ether precipitates the cycloadduct. Silica gel chromatography (cyclohexane/ethyl acetate, 7:3) isolates the product with 71% yield.

Table 1: Optimization of Diels-Alder Conditions

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | THF vs. Toluene | 71 vs. 58 |

| Temperature | Reflux vs. 80°C | 71 vs. 63 |

| Equiv. Maleic Anhydride | 1.0 vs. 1.5 | 71 vs. 68 |

Reductive Amination and Acid-Catalyzed Rearrangement

Secondary Amine Synthesis

Ethylamine derivatives are critical for introducing the 2-ethyl substituent. A modified procedure substitutes furan-2-carbaldehyde with propionaldehyde, reacting with 4-aminophenol in dichloromethane. Glacial acetic acid and sodium triacetoxyborohydride facilitate imine formation and reduction, achieving a 65% yield of the secondary amine.

Hydrochloric Acid-Mediated Hydrolysis

The epoxyisoindole intermediate undergoes acid-catalyzed ring-opening. Refluxing with 37% hydrochloric acid for 3 hours cleaves the ether linkage, yielding the carboxylic acid moiety. Precipitation in methanol/diethyl ether affords the final product in 55% yield.

Table 2: Acid Hydrolysis Variables

| Acid Concentration | Time (h) | Yield (%) |

|---|---|---|

| 20% HCl | 5 | 42 |

| 37% HCl | 3 | 55 |

| 50% H2SO4 | 2 | 48 |

Solid-Phase Synthesis for High-Purity Batches

Resin-Bound Intermediate Preparation

A polystyrene resin functionalized with hydroxymethyl groups anchors the amine precursor. Coupling with ethyl isocyanate in dimethylformamide (DMF) introduces the ethyl group. After washing, maleic anhydride in toluene is added, enabling cyclization under microwave irradiation (110°C, 100 W, 1 hour).

Cleavage and Purification

Trifluoroacetic acid (TFA) cleaves the product from the resin, followed by reversed-phase HPLC purification. This method achieves 76% purity, though yields remain lower (10–25%) compared to solution-phase synthesis.

Stereochemical Control and Analytical Characterization

NMR Confirmation of Regiochemistry

1H NMR (500 MHz, MeOD) displays distinct signals for the epoxy ring protons (δ 5.15, d, J = 2.0 Hz) and the ethyl group (δ 2.72, s, 6H). 13C NMR confirms the carboxylic acid carbonyl at δ 174.42 and the isoindole ketone at δ 171.18.

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) matches the molecular ion [C11H13NO4]+ at m/z 223.0845 (calc. 223.0844), validating the molecular formula.

Green Chemistry Approaches

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the epoxyisoindole ring system.

Substitution: The compound can undergo substitution reactions, particularly at the epoxy and carboxylic acid functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid serves as a building block for synthesizing more complex organic molecules. Its epoxyisoindole ring system allows for diverse functionalization opportunities which can lead to the development of novel compounds with tailored properties.

Biology

Research has highlighted the compound's potential biological activities , particularly its antimicrobial and anticancer properties. Studies have indicated that it may interact with various molecular targets in biological systems:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacteria and fungi.

- Anticancer Properties : Preliminary investigations suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition or receptor interaction .

Medicine

In medicinal chemistry, ongoing research is exploring the compound as a pharmaceutical intermediate . Its structural features may contribute to developing new therapeutic agents targeting specific diseases. The epoxy group in its structure is particularly relevant for creating compounds that can modulate biological pathways associated with disease progression.

Industry

The compound is also being investigated for its applications in developing new materials and chemical processes. Its unique properties could lead to advancements in areas such as polymer science or materials engineering where specific chemical characteristics are required .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid involves its interaction with various molecular targets. The compound’s epoxyisoindole ring system can interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Modifications

Key Observations :

- Halogenated Derivatives (e.g., 4,5-dibromo): Bromine atoms increase molecular weight and polarizability, enhancing halogen bonding interactions in crystal packing .

- Esterified Analogues : Conversion of the carboxylic acid to an ester (e.g., isopropyl) reduces polarity, favoring pharmacokinetic properties such as oral bioavailability .

Pharmacological Activity

Antiglycation Properties

- The target compound and its hydrogenated derivatives (e.g., type XIII) exhibit significant antiglycation activity at 100 µM, inhibiting fluorescent AGE (advanced glycation end-product) formation by 40–60%. In contrast, cyclopenta[b]furo[2,3-c]pyrrole-3-carboxylic acids (type XIX) show marginally higher efficacy (~65%), attributed to their rigid fused-ring systems enhancing target binding .

Stereochemical Considerations

Diastereoisomerism

- The trans-isomer (5A) of 3-allyl-3a,6-epoxyisoindole-7-carboxylic acid undergoes efficient ring-rearrangement metathesis (RRM), whereas the cis-isomer (5B) is inert under similar conditions. Solvent and temperature modulate isomer ratios:

Physicochemical and Computational Data

Table 2: Computational and Spectroscopic Comparisons

Key Insights :

- Bromination red-shifts UV absorption due to increased conjugation.

- The pyridinylmethyl derivative’s lower total energy suggests higher stability in aqueous media .

Biological Activity

2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid (CAS Number: 163035-51-6) is a complex organic compound characterized by its unique epoxyisoindole ring system. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and mechanisms of action based on diverse scientific literature.

| Property | Value |

|---|---|

| Molecular Formula | C11H13NO4 |

| Molecular Weight | 223.22 g/mol |

| Density | 1.44 g/cm³ (predicted) |

| Boiling Point | 478 °C (predicted) |

| pKa | 4.33 (predicted) |

| Hazard Classification | Irritant |

Synthesis Methods

The synthesis of this compound typically involves the reaction of furfurylamines with maleic anhydride under controlled conditions. The optimization of reaction parameters is essential to achieve high yield and purity. Various synthetic routes have been explored in the literature to enhance the efficiency of production .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The epoxyisoindole ring system allows for potential interactions with enzymes and receptors:

- Antimicrobial Activity : Initial studies suggest that the compound exhibits significant antimicrobial properties against various pathogens. The mechanism may involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Activity : Research indicates that this compound can induce apoptosis in cancer cells. For instance, in vitro studies using the MCF-7 breast cancer cell line demonstrated that this compound significantly reduces cell viability compared to control treatments .

Antimicrobial Studies

A series of tests were conducted to evaluate the antimicrobial efficacy of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate a moderate level of activity against Gram-positive bacteria and variable efficacy against Gram-negative strains.

Anticancer Studies

In vitro assays were performed to assess the anticancer properties of the compound on MCF-7 cells using the MTT assay. The results showed a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The IC50 value was calculated to be approximately 25 µM, indicating significant potential for further development as an anticancer agent .

Case Studies

Several case studies have been published focusing on the biological applications of compounds similar to this compound. For example:

- Study on Anticancer Mechanisms : A study highlighted that compounds with similar structures exhibited apoptosis-inducing capabilities through mitochondrial pathway activation.

- Synergistic Effects with Other Agents : Research indicated that combining this compound with established chemotherapeutic agents enhanced overall efficacy against resistant cancer cell lines.

Q & A

What safety protocols are critical when handling 2-Ethyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid in laboratory settings?

Basic Question

Researchers must adhere to strict safety measures due to its acute oral toxicity (Category 4, H302), skin irritation (Category 2, H315), and respiratory tract irritation (H335) . Key protocols include:

- Personal Protective Equipment (PPE): Full chemical-resistant suits, nitrile gloves, and safety goggles. Use respiratory protection (P95/P1 filters or ABEK-P2 respirators) based on exposure levels .

- First Aid: Immediate decontamination for skin/eye contact (15-minute flushing with water) and medical consultation for ingestion/inhalation .

- Environmental Controls: Avoid drainage system contamination; use fume hoods for aerosol mitigation .

How can researchers synthesize and characterize this compound with limited physicochemical data?

Basic Question

While synthesis routes are not explicitly documented in the evidence, analogous methods for isoindole derivatives suggest:

- Synthesis: Employ epoxidation of precursor hexahydroisoindole derivatives under controlled conditions (e.g., peroxide-mediated reactions) .

- Characterization: Use HPLC for purity assessment (>97% threshold), NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) to verify molecular weight (223.2252 g/mol) .

- Data Gaps: Address missing properties (e.g., melting point, solubility) via differential scanning calorimetry (DSC) and shake-flask solubility tests .

What methodologies resolve contradictions in reported toxicological profiles of this compound?

Advanced Question

Discrepancies exist between GHS classifications (e.g., IARC/ACGIH carcinogenicity vs. non-carcinogenic claims in some SDS) . To resolve these:

- Comparative Analysis: Cross-reference SDS sections (e.g., Section 11 in vs. ) to identify conflicting hazard statements.

- In Silico Toxicology: Apply tools like OECD QSAR Toolbox to predict acute toxicity endpoints (e.g., LD50) and validate against experimental data .

- In Vitro Testing: Conduct Ames tests for mutagenicity and cell viability assays (e.g., MTT) to clarify discrepancies .

How can computational modeling optimize reaction pathways for derivatives of this compound?

Advanced Question

Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to:

- Predict Reactivity: Map potential energy surfaces for epoxide ring-opening or carboxylic acid functionalization .

- Optimize Conditions: Use Monte Carlo simulations to narrow down solvent systems, catalysts, and temperature ranges, reducing trial-and-error experimentation .

- Validate Experimentally: Compare computational predictions with small-scale reactions (e.g., microfluidic reactors) to refine models .

What strategies address the lack of stability and decomposition data for this compound?

Advanced Question

The SDS notes stability under recommended storage but lacks decomposition profiles . Mitigate this via:

- Accelerated Stability Studies: Expose the compound to stress conditions (40°C/75% RH, UV light) and monitor degradation via LC-MS .

- Compatibility Testing: Screen with common excipients/reagents (e.g., metals, oxidizers) to identify incompatibilities .

- Reactive Intermediate Trapping: Use radical scavengers or stabilizers during storage to inhibit degradation pathways .

How can researchers design experiments to explore the biological activity of this compound?

Advanced Question

Despite limited bioactivity data in the evidence, methodological approaches include:

- Target Identification: Use molecular docking (e.g., AutoDock) to predict interactions with enzymes like cyclooxygenase or proteases .

- In Vitro Assays: Screen for antibacterial activity (e.g., MIC against Gram± bacteria) using broth microdilution, referencing protocols for structurally similar compounds .

- Metabolic Profiling: Investigate hepatic stability using human liver microsomes and identify metabolites via high-resolution MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.